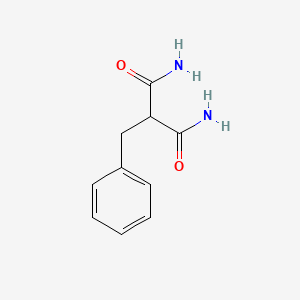

2-Benzylpropanediamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)8(10(12)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,13)(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRUESIJXFRMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400130 | |

| Record name | 2-benzylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-13-5 | |

| Record name | 2-benzylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Benzylpropanediamide

The synthesis of this compound is primarily achieved through the formation of its core structure from appropriately substituted precursors, followed by amidation.

A key precursor for this compound is diethyl benzylmalonate. This intermediate is synthesized via the alkylation of diethyl malonate. In a typical procedure, sodium ethoxide is generated in situ by reacting sodium with absolute ethanol. Diethyl malonate is then added, followed by the dropwise addition of benzyl (B1604629) chloride. The mixture is refluxed until neutral, yielding diethyl benzylmalonate after workup and distillation. orgsyn.org This benzylated malonic ester is the direct precursor for the subsequent amidation step.

Table 1: Synthesis of Diethyl Benzylmalonate

| Reactants | Reagents & Solvents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl malonate, Benzyl chloride | Sodium, Absolute ethanol | Reflux, 8-11 hours | Diethyl benzylmalonate | orgsyn.org |

The conversion of the precursor to this compound involves amidation. The most direct method reported is the reaction of diethyl benzylmalonate with a saturated solution of ammonia (B1221849) in methanol. The mixture is allowed to stand for an extended period (e.g., one week) at room temperature, leading to the formation of this compound, which can be collected by filtration.

Theoretically, other standard amidation protocols could be employed, starting from benzylmalonic acid, which can be obtained by the hydrolysis of diethyl benzylmalonate. orgsyn.org These methods include:

Carbodiimide Coupling: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid for reaction with an amine source. acs.orgorganic-chemistry.org

Acyl Chloride Formation: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. youtube.com

Direct Amidation Reagents: Utilizing modern reagents like tetramethyl orthosilicate (B98303) (TMOS) or n-propanephosphonic acid anhydride (B1165640) (T3P) that facilitate the direct condensation of carboxylic acids and amines. acs.orgorganic-chemistry.org

Table 2: Potential Amidation Protocols for this compound Synthesis

| Starting Material | Reagents | Description | Reference |

|---|---|---|---|

| Diethyl benzylmalonate | Ammonia in Methanol | Direct conversion of the ester to the primary diamide (B1670390). | |

| Benzylmalonic Acid | EDC/HOBt, Ammonia source | Carbodiimide-mediated coupling; a standard peptide synthesis technique. | acs.orgorganic-chemistry.org |

| Benzylmalonic Acid | 1. Thionyl Chloride; 2. Ammonia | Two-step process via a reactive acyl chloride intermediate. | youtube.com |

| Benzylmalonic Acid | TMOS, Ammonia source | Direct amidation using a silicon-based reagent. | acs.org |

Following synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and reagents. Standard laboratory techniques are employed for this purpose. The most common methods cited are:

Recrystallization: This technique is used to purify the crude solid product. The choice of solvent is critical for obtaining high purity crystals. Phenylalanine, a structurally related compound, is purified by recrystallization from a water/alcohol mixture. orgsyn.org

Column Chromatography: For more challenging separations or to isolate the product from complex mixtures, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system is effective.

Filtration: In cases where the product precipitates from the reaction mixture, simple filtration can be used for initial isolation.

The synthesis of related amino-amide ligands has noted challenges in purification, underscoring the importance of these techniques to achieve the desired product purity.

Amidation Reactions and Protocols

Advanced Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues.

The two primary amide groups are key sites for derivatization. The reactivity of amides is generally lower than that of amines or alcohols, often requiring activation.

N-H Reactivity: The protons on the amide nitrogens can be removed by a base. This deprotonation is a key step in the complexation of metal ions, where the deprotonated amide nitrogen can act as a donor.

Dehydration: The primary amide groups can be dehydrated to form nitrile groups. For instance, benzylpropanediamide can be treated with a strong dehydrating agent like phosphorus pentoxide to yield benzylpropanedinitrile.

Silylation: For analytical purposes such as gas chromatography, the active hydrogens on the amide can be replaced with a silyl (B83357) group, for example, by using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This increases the volatility and thermal stability of the compound. sigmaaldrich.com The ease of silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, indicating that forcing conditions may be necessary. sigmaaldrich.com

The benzyl group provides another handle for synthetic modification, primarily at the benzylic position (the carbon atom attached to the benzene (B151609) ring).

Benzylic Bromination (Wohl-Ziegler Reaction): The benzylic C-H bond is relatively weak and susceptible to free-radical halogenation. masterorganicchemistry.com Using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) allows for the selective bromination of the benzylic carbon. masterorganicchemistry.comwikipedia.org This reaction typically uses carbon tetrachloride as a solvent, though greener alternatives like trifluorotoluene have been proposed. wikipedia.org The resulting benzylic bromide is a versatile intermediate for further substitution reactions.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl or carboxylic acid. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. masterorganicchemistry.comchemistrysteps.comjove.com Milder reagents can be used to achieve oxidation to the ketone level. masterorganicchemistry.com This transformation is robust and can cleave longer alkyl chains, leaving only a carboxyl group attached to the ring. chemistrysteps.comlibretexts.org

Table 3: Representative Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amide | Dehydration | Phosphorus pentoxide (P₂O₅) | Dinitrile | |

| Benzyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide | masterorganicchemistry.comwikipedia.org |

| Benzyl | Benzylic Oxidation | Potassium permanganate (KMnO₄) | Keto-diamide | masterorganicchemistry.comchemistrysteps.com |

Introduction of Chiral Centers and Stereoselective Synthesis

The synthesis of chiral molecules, where a compound and its mirror image are non-superimposable, is a critical area of organic chemistry. ethz.ch In the context of propanediamide derivatives, the introduction of chiral centers can be achieved through various stereoselective synthesis strategies. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over others. ethz.ch

Common approaches to introduce chirality include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch At least one stereocenter in the final product originates from this chiral starting material. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch This auxiliary is later removed. ethz.ch

Asymmetric Catalysis: A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.

For propanediamide structures, the synthesis of chiral cyclic aminals has been explored. For instance, the reaction of rac-1,2-propanediamine with paraformaldehyde yields a cyclic aminal with chiral centers. researchgate.net Similarly, the condensation of d,l-trans-1,2-diaminocyclohexane with formaldehyde (B43269) produces a pentacyclic molecule with defined stereochemistry. researchgate.net These examples highlight the potential for creating complex chiral architectures within the broader family of diamide-containing compounds. The synthesis of chiral N-aryl piperazines with a chiral N′-1-[benzoyl(2-pyridyl)amino]-2-propane side-chain has also been achieved by introducing chirality during the formation of the piperazine (B1678402) ring, starting from a chiral 2-amino-1-propanol (alaninol). google.com

Isosteric Replacements of Amide Bonds in Related Systems

Isosteric replacement is a strategy in medicinal chemistry where a functional group is substituted with another group that has similar physical and chemical properties. drughunter.com This approach is often used to enhance a molecule's pharmacological profile, such as improving metabolic stability, potency, or selectivity. scite.airesearchgate.net The amide bond is a frequent target for isosteric replacement due to its susceptibility to enzymatic degradation. sci-hub.sehyphadiscovery.com

Several functional groups can serve as isosteres for the amide bond in related chemical systems. nih.gov The choice of a suitable isostere is complex and depends on maintaining the necessary biological activity. scite.airesearchgate.net

Common Amide Isosteres:

| Isostere Group | Rationale for Replacement | Key Features |

| Heterocycles | Mimic the geometry and hydrogen bonding properties of the amide bond while often improving metabolic stability. drughunter.comsci-hub.se | Examples include triazoles, oxadiazoles, imidazoles, and oxazoles. drughunter.comsci-hub.se They can maintain the planarity and dipole moment of the amide. nih.gov |

| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl group and can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.comu-tokyo.ac.jp | Decreases the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com |

| Fluoroalkenes | The monofluoroalkene moiety is geometrically similar to the amide bond and can act as a hydrogen bond acceptor. beilstein-journals.org | The (Z)-monofluoroalkene is an analogue of the s-trans amide bond, while the (E)-monofluoroalkene mimics the s-cis form. beilstein-journals.org |

| Carbamates and Thioamides | These can mimic the hydrogen bond donor/acceptor character of amides and may improve metabolic stability. hyphadiscovery.com | Thioamides have a longer C=S bond, resulting in a weaker hydrogen bond acceptor but a stronger hydrogen bond donor. hyphadiscovery.com |

| Boronic Acids | Serve as neutral alternatives to ionized groups at physiological pH and can form reversible covalent bonds with nucleophiles. drughunter.com | Exhibit a transition from a neutral sp² planar configuration to an anionic sp³ tetrahedral geometry. drughunter.com |

Deuteration Strategies for Mechanistic Probes

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a valuable tool in chemical research for elucidating reaction mechanisms. pharmaffiliates.com Replacing hydrogen with deuterium creates a "labeled" compound that can be traced through a reaction pathway using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.com

Deuteration strategies are employed to gain insight into how reactions involving this compound and related compounds proceed. The introduction of deuterium at specific positions in a molecule can reveal which bonds are broken and formed during a reaction.

Common Deuteration Methods:

Hydrogen/Deuterium (H/D) Exchange: This can be achieved using deuterium gas (D₂) or heavy water (D₂O), often with a catalyst. pharmaffiliates.com For example, H/D exchange can introduce deuterium at the alpha position to a carbonyl group through base-catalyzed keto-enol tautomerism in a D₂O solution. acanthusresearch.com

Catalytic Deuteration: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the selective deuteration of specific functional groups. google.com For instance, the benzylic position of an -O-benzyl group can be selectively deuterated. google.com

Electroreduction: An electrochemical approach using water (or D₂O) as the hydrogen/deuterium source can achieve site-selective deuteration of benzylic olefins. researchgate.net

The kinetic isotope effect, where a reaction rate changes upon isotopic substitution, is a key principle underlying the use of deuteration in mechanistic studies. zeochem.com The higher mass of deuterium compared to hydrogen can lead to a slower reaction rate if the C-H bond is broken in the rate-determining step. pharmaffiliates.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize reactive intermediates like carbocations, radicals, or carbanions through resonance. chemistry.coachchemistrysteps.comlibretexts.org

Nucleophilic Substitution Pathways (SN1, SN2)

Derivatives of this compound, particularly those with a leaving group at the benzylic position (benzylic halides), readily undergo nucleophilic substitution reactions. ucalgary.ca The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), depends on the structure of the substrate, the nature of the nucleophile, and the reaction conditions. youtube.comkhanacademy.orgquora.com

SN1 Mechanism: This pathway involves a two-step process where the leaving group departs first to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. chemistry.coachlibretexts.org Secondary and tertiary benzylic halides typically favor the SN1 mechanism. chemistry.coachucalgary.ca Weak nucleophiles also promote the SN1 pathway. youtube.comglasp.co

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. khanacademy.org Primary benzylic halides, which are less sterically hindered, generally react via an SN2 pathway. chemistry.coachucalgary.cakhanacademy.org Strong nucleophiles favor the SN2 reaction. youtube.comglasp.co

Factors Influencing SN1 vs. SN2 in Benzylic Systems:

| Factor | Favors SN1 | Favors SN2 |

| Substrate Structure | Tertiary > Secondary | Primary |

| Nucleophile | Weak (e.g., H₂O) | Strong (e.g., OH⁻) |

| Leaving Group | Good leaving group required for both | Good leaving group required for both |

| Solvent | Polar protic | Polar aprotic |

| Intermediate | Resonance-stabilized carbocation | Pentacoordinate transition state |

Hydrogenation Reactions and Catalytic Pathways

Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across a double bond or to a functional group in the presence of a metal catalyst. organicchemistrydata.org For compounds containing a benzyl group, such as this compound, catalytic hydrogenation can be used to selectively reduce the benzene ring or cleave the benzyl group (hydrogenolysis).

The choice of catalyst and reaction conditions is critical for achieving the desired outcome. sci-hub.se

Common Catalysts: Palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) are frequently used catalysts for hydrogenation. sci-hub.se Palladium on carbon (Pd/C) is a common choice for the hydrogenolysis of benzyl groups. researchgate.net

Hydrogen Source: While hydrogen gas is the most common reagent, catalytic transfer hydrogenation utilizes other molecules, such as 2-propanol, as the hydrogen donor. researchgate.net

Selectivity: Catalytic hydrogenation can often be performed selectively. For example, a double bond in an α,β-unsaturated carbonyl compound can typically be reduced without affecting the carbonyl group. organicchemistrydata.org In the context of this compound, conditions could potentially be optimized to reduce the aromatic ring while leaving the amide groups intact, or vice versa. The synthesis of benzylamine (B48309) from benzonitrile (B105546) via catalytic hydrogenation has been demonstrated using a skeleton nickel catalyst. google.com

Sodium Hydride Mediated Reactions and Deprotonation Mechanisms

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate acidic protons in organic molecules. nih.govd-nb.info In the context of this compound, the N-H protons of the amide groups and the C-H protons at the benzylic position are potential sites for deprotonation.

The acidity of these protons dictates the ease of deprotonation. The N-H protons of amides are generally more acidic than C-H protons. The benzylic protons are more acidic than typical alkane protons due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.

A proposed mechanism for a sodium hydride-mediated reaction could involve the following steps:

Deprotonation: NaH abstracts an acidic proton from the this compound molecule, most likely from one of the amide nitrogens, to form a sodium amide salt and hydrogen gas.

Formation of an Anionic Intermediate: The resulting anion can then participate in subsequent reactions. For example, it could act as a nucleophile in an intramolecular or intermolecular reaction.

Recent studies have shown that sodium hydride, when combined with an iodide salt like NaI or LiI, can act as a hydride donor to reduce certain functional groups like amides to aldehydes. nih.govd-nb.inforesearchgate.net This dual role of NaH as both a base and a potential reducing agent, depending on the reaction conditions, adds another layer of complexity to its reactivity with molecules like this compound.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics and the analysis of transition states provide fundamental insights into the mechanisms governing the synthesis of this compound. This understanding is crucial for optimizing reaction conditions to achieve higher yields and purity. Research in this area typically involves a combination of experimental kinetic studies and computational modeling to elucidate the energy profiles of the reaction pathways.

The synthesis of this compound, like other amides, often proceeds through the nucleophilic acyl substitution of a carboxylic acid derivative. The kinetics of such reactions are influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts. For instance, the reaction rate can be significantly enhanced by the use of coupling agents, which activate the carboxylic acid group and facilitate the nucleophilic attack by the amine.

Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the potential energy surface of related amide formation reactions. These studies help in identifying the structure of the transition states and calculating the activation energies. For the formation of a propanediamide structure, the reaction mechanism can involve one or more transition states, corresponding to the sequential or concerted formation of the two amide bonds.

A hypothetical reaction pathway for the synthesis of this compound from a corresponding benzylmalonic acid ester and ammonia could be analyzed to determine its kinetic parameters. The following table presents hypothetical data from such a kinetic study to illustrate the type of information gathered.

| Parameter | Value |

| Rate Constant (k) | 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹ at 298 K |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10⁸ L mol⁻¹ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -120 J/(mol·K) |

These parameters would indicate a moderately slow reaction at room temperature, with a significant energy barrier to overcome. The negative entropy of activation is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Further analysis of the transition state would involve computational modeling to visualize its geometry. For the aminolysis of an ester, the transition state would likely feature a partially formed carbon-nitrogen bond and a partially broken carbon-oxygen double bond, with the nitrogen atom of the attacking amine and the oxygen atom of the carbonyl group carrying partial charges. The benzyl group at the alpha-carbon would influence the stereochemistry of the reaction, potentially leading to diastereomeric products if the starting material is chiral.

Coordination Chemistry and Metal Complexation Studies

2-Benzylpropanediamide as a Ligand in Transition Metal Chemistry

This compound's structure, featuring two amide groups, allows it to act as a chelating agent, forming stable complexes with a variety of transition metals. dissertation.comshivajichk.ac.in The nature of the benzyl (B1604629) group can influence the solubility and extraction behavior of the resulting metal complexes.

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mkuniversity.ac.inhilarispublisher.combuk.edu.ng For instance, the reaction of a malonamide (B141969) derivative with a metal salt like cobalt(II) chloride or cobalt(II) nitrate (B79036) in acetone (B3395972) can lead to the formation of the corresponding metal complex upon refluxing. hilarispublisher.com Similarly, the synthesis of nickel(II) complexes can be achieved by reacting the ligand with a nickel(II) salt. asianpubs.org The stoichiometry of the resulting complexes can be influenced by the reaction conditions and the molar ratio of the reactants. researchgate.net

In a broader context, various synthetic methodologies have been developed for malonamide derivatives to be used in metal complexation. researchgate.netresearchgate.net These methods include the condensation of malonyl chlorides with amines or the reaction of malonic esters with amines at elevated temperatures. sci-hub.seresearchgate.net The resulting malonamide ligands can then be used to synthesize a wide range of metal complexes. researchgate.net

Table 1: General Synthetic Methods for Metal Complexes of Malonamide Derivatives

| Reaction Type | Reactants | General Conditions | Resulting Complex Type |

|---|---|---|---|

| Direct Reaction | Malonamide Ligand + Metal Salt (e.g., Chloride, Nitrate) | Reflux in a suitable solvent (e.g., acetone, ethanol) | [M(Ligand)n]Xm |

| Condensation | Malonyl Chloride + Amine | Varies | Ligand for subsequent complexation |

| Amidation | Malonic Ester + Amine | Elevated temperatures | Ligand for subsequent complexation |

Malonamides, including this compound, typically act as bidentate ligands, coordinating to metal ions through the oxygen atoms of their two carbonyl groups to form a six-membered chelate ring. rsc.orglibretexts.org This bidentate chelation is a common feature observed in the coordination chemistry of malonamide derivatives. shivajichk.ac.inlibretexts.org The stability of these complexes is enhanced by the chelate effect, which is the increased affinity of a chelating ligand for a metal ion compared to its monodentate counterparts. libretexts.org

The specific binding mode can sometimes vary. For example, while cis-OO' chelation is predominant, other modes like cis-NO chelation have been observed in some titanium amide malonamides. researchgate.netresearchgate.net The hapticity of the ligand, which describes the number of atoms in a ligand that are coordinated to the metal center, is typically η2 for the two oxygen atoms involved in chelation. libretexts.org The properties of the resulting metal chelate are influenced by the central metal atom's size, electronic configuration, and oxidation state, as well as the structure of the chelating ligand itself. shivajichk.ac.in An ideal chelating agent should possess characteristics such as high water solubility, resistance to biotransformation, and the ability to form less toxic metal complexes. researchgate.net

Synthesis of Metal Complexes with this compound

Formation and Characterization of Specific Metal Complexes

The interaction of this compound and related malonamides has been studied with a range of metal ions, leading to the formation and characterization of various specific complexes.

Platinum(II) complexes are of significant interest due to their potential applications. nih.gov While specific studies on this compound with platinum(II) are not extensively detailed in the provided results, the general principles of platinum(II) coordination chemistry suggest that it would form square planar complexes. scholaris.camdpi.com The synthesis of such complexes often involves reacting a platinum(II) precursor, like cis-[PtCl2(DMSO)2], with the desired ligand. mdpi.com Platinum(II) complexes can be designed with specific functionalities to enhance their delivery and efficacy. nih.gov The coordination environment around the platinum(II) center is typically a square planar geometry, as seen in complexes with other bidentate ligands. scholaris.camdpi.comrsc.org

Table 2: Typical Coordination Geometries of Platinum(II) Complexes

| Ligand Type | Coordination Number | Typical Geometry | Example |

|---|---|---|---|

| Bidentate (e.g., malonamides) | 4 | Square Planar | [Pt(ligand)Cl2] |

| Monodentate | 4 | Square Planar | cis-[Pt(NH3)2Cl2] (Cisplatin) nih.gov |

Malonamide derivatives have been extensively investigated for the extraction of lanthanide (Ln) and actinide (An) ions from aqueous solutions, particularly in the context of nuclear waste reprocessing. researchgate.netsci-hub.seoecd-nea.org These ligands typically form complexes with the general formula [M(NO3)3(L)2], where M is the lanthanide or actinide ion and L is the malonamide ligand. rsc.org In these complexes, the metal ion is often 10-coordinate, binding to four oxygen atoms from two bidentate malonamide ligands and six oxygen atoms from three nitrate ions. rsc.org

The structure of the malonamide, including the substituents on the central carbon and the nitrogen atoms, can significantly influence the extraction efficiency. rsc.orgacs.org For instance, malonamides with alkyloxy groups have been shown to be better extractants for lanthanide(III) and actinide(III) ions than those with only alkyl groups. rsc.org The design of preorganized ligand architectures, such as bicyclic malonamides, can lead to a dramatic enhancement in binding affinity for these metal ions. acs.org

This compound and its analogues also form complexes with other transition metals like nickel(II) and cobalt(II). dissertation.com The synthesis of these complexes generally involves reacting the ligand with the corresponding metal salt. hilarispublisher.comasianpubs.org

Nickel(II) Complexes: Nickel(II) can form a variety of coordination geometries, including octahedral and square planar, depending on the ligands. asianpubs.orgresearchgate.netnih.govrsc.orginorgchemres.org With malonamide-type ligands, nickel(II) complexes can be synthesized and characterized by various spectroscopic and analytical techniques. nih.govnih.gov The resulting complexes may exhibit properties such as thermochromism. inorgchemres.org

Cobalt(II) Complexes: Cobalt(II) also forms complexes with malonamide derivatives. dissertation.com The synthesis often involves refluxing the ligand with a cobalt(II) salt. hilarispublisher.com The resulting complexes can have different geometries, such as tetrahedral or trigonal bipyramidal, depending on the specific ligand and reaction conditions. nih.govrsc.orgrsc.org

Table 3: Coordination Characteristics of Ni(II) and Co(II) Complexes with N/O Donor Ligands

| Metal Ion | Common Coordination Numbers | Typical Geometries | Relevant Ligand Types |

|---|---|---|---|

| Nickel(II) | 4, 6 | Square Planar, Octahedral asianpubs.orgnih.govinorgchemres.org | Schiff Bases, Pyridine Derivatives, Malonamides asianpubs.orgnih.govnih.gov |

| Cobalt(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral nih.govrsc.org | Benzimidazole Derivatives, Dicarboxylates, Malonamides dissertation.comnih.govrsc.org |

In-Depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

The user's request specified a strict focus on "this compound" and required detailed research findings and data tables for the following sections:

Complexation with Lanthanide and Actinide Ions (Contextual for Malonamide Derivatives)

Supramolecular Architectures Based on this compound Coordination

While general principles of coordination chemistry, spectroscopic techniques (such as IR, NMR, and UV-Vis spectroscopy), and X-ray crystallography are well-documented for analogous compounds like other substituted amides and diamines, there is no specific data available for complexes formed with this compound. scielo.brnih.govresearchgate.netnih.gov The scientific community has explored the use of various amide- and amine-containing ligands in forming metal complexes and supramolecular structures, but this compound itself does not appear to be a subject of published research in this context. nih.govresearchgate.net

Without access to peer-reviewed articles or patents detailing these specific findings for this compound, any attempt to create the requested content would result in speculation or the improper use of data from unrelated compounds, violating the core requirement of focusing strictly on the specified molecule. Therefore, the generation of the requested article is not possible.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. wikipedia.orgmeasurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and chemical environment of each atom can be determined. savemyexams.com

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Benzylpropanediamide provides a map of all the hydrogen atoms within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), integration, and splitting pattern.

Research on related structures containing the 2-benzylmalonamide moiety reveals key spectral data. mdpi.com The protons of the benzyl (B1604629) group and the propanediamide backbone have characteristic signals. The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, around 7.20-7.35 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂ -) are diastereotopic due to the adjacent chiral center and appear as two distinct signals. These are observed as doublets of doublets, one around δ 3.11 ppm and the other around δ 2.88 ppm. mdpi.com The methine proton (-CH -) on the propanediamide backbone is coupled to the adjacent methylene protons and appears as a doublet of doublets further downfield. mdpi.com The four protons of the two amide (-CONH₂ ) groups are expected to appear as broad singlets, and their chemical shift can be variable due to hydrogen bonding and solvent effects.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -CONH₂ | Variable (e.g., 5.5-8.0) | Broad Singlet | 4H |

| Ar-H | ~7.20 - 7.35 | Multiplet | 5H |

| -CH- | ~4.68 | Doublet of Doublets (dd) | 1H |

Note: Predicted values are based on data from analogous structures and general chemical shift tables. mdpi.commsu.edu

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the backbone. The two amide carbonyl carbons (C=O) are found in the downfield region of the spectrum, with reported values for a 2-benzylmalonamide moiety appearing at approximately δ 173.1 and 173.2 ppm. mdpi.com The carbons of the phenyl ring typically resonate in the δ 125-140 ppm range. The signal for the methine carbon (-C H-) and the benzylic methylene carbon (-C H₂-) would appear in the aliphatic region, with the methine carbon being further downfield due to its position between two carbonyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Amide) | ~173 |

| C (Aromatic, C-ipso) | ~135-140 |

| C H (Aromatic) | ~125-130 |

| -C H- | ~50-60 |

Note: Predicted values are based on data from analogous structures and general chemical shift tables. mdpi.comlibretexts.org

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. nih.gov Techniques like COSY, HSQC, and HMBC reveal correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment shows correlations between coupled protons, typically those separated by two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the methine proton and the two benzylic methylene protons, confirming their adjacency. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for piecing together the molecular skeleton. For instance, HMBC correlations from the benzylic protons to the aromatic carbons and the methine carbon would confirm the connection of the benzyl group to the propanediamide backbone. mdpi.com Correlations from the amide protons to the carbonyl carbons would confirm the amide functionality.

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy absorbed by a molecule as its bonds stretch, bend, and vibrate. libretexts.org The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. masterorganicchemistry.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. libretexts.org

For this compound, the IR spectrum would be dominated by absorptions from the amide and benzyl groups. Key expected absorptions include strong, broad bands for the N-H stretching of the primary amide groups, typically in the 3100-3500 cm⁻¹ region. A very strong and sharp absorption for the C=O stretching of the amide carbonyl groups is expected around 1640-1680 cm⁻¹. vscht.cz Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH and CH₂ groups (below 3000 cm⁻¹), as well as characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (R-NH₂) | N-H Stretch | 3100 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Amide (R-C=O) | C=O Stretch | 1640 - 1680 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

Note: Predicted values are based on general IR correlation charts. masterorganicchemistry.comvscht.cz

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It involves scattering monochromatic light from a laser source and analyzing the frequency shifts of the scattered light. spectroscopyonline.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds would be particularly prominent. The aromatic ring breathing modes typically produce strong and sharp Raman signals. mdpi.com Therefore, the C=C stretching vibrations of the phenyl ring would be easily observable. The symmetric stretching of the C-C bonds in the molecular backbone would also be Raman active. While the C=O stretch is visible in both IR and Raman, its intensity can differ. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-benzylmalonamide |

| bis(2-aminoethyl)-2-benzylpropanediamide |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is indispensable for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), often with minimal fragmentation, which allows for clear determination of the molecular weight.

Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion (e.g., the [M+H]⁺ ion) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, the fragmentation is expected to follow pathways observed in similar benzyl-containing amides. nih.govnih.govacs.org Key fragmentation pathways would likely include:

Loss of the benzyl group: Cleavage of the C-C bond between the benzyl group and the propanediamide backbone would result in the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.05. nih.gov This is a common fragmentation pattern for N-benzyl compounds. nih.gov

Amide bond cleavage: Fragmentation can occur at the amide bonds, leading to the loss of ammonia (B1221849) (NH₃) or related fragments. nih.govmiamioh.edu

Alpha-cleavage: Primary amides can undergo a characteristic α-cleavage, which could lead to a fragment ion at m/z 44. miamioh.edu

Illustrative ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 193.0972 ([M+H]⁺) | 176.0706 | NH₃ | [M+H-NH₃]⁺ |

| 193.0972 ([M+H]⁺) | 149.0600 | C₂H₃NO | [M+H-C₂H₃NO]⁺ |

| 193.0972 ([M+H]⁺) | 91.0542 | C₃H₅N₂O₂ | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or more decimal places). miamioh.edu This precision allows for the unambiguous determination of the elemental formula of a compound, as molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. HRMS is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. uni-saarland.de For this compound (C₁₀H₁₂N₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Illustrative HRMS Data for this compound Adducts

| Ion Formula | Adduct Type | Calculated Mass (m/z) | Illustrative Found Mass (m/z) | Mass Difference (ppm) |

| [C₁₀H₁₂N₂O₂ + H]⁺ | [M+H]⁺ | 193.0972 | 193.0970 | -1.04 |

| [C₁₀H₁₂N₂O₂ + Na]⁺ | [M+Na]⁺ | 215.0791 | 215.0794 | 1.40 |

| [C₁₀H₁₂N₂O₂ + K]⁺ | [M+K]⁺ | 231.0530 | 231.0535 | 2.16 |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides the precise atomic coordinates of a molecule in its solid state, revealing bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is solved. ubc.ca

Based on studies of similar molecules like malonamide (B141969), it is expected that this compound would crystallize in a common space group such as the monoclinic P2₁/c or an orthorhombic system. researchgate.netrsc.org The crystal packing would likely be dominated by an extensive network of intermolecular hydrogen bonds, with the amide N-H groups acting as donors and the carbonyl oxygen atoms acting as acceptors. rsc.org

Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

| Empirical formula | C₁₀H₁₂N₂O₂ |

| Formula weight | 192.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.15 |

| b (Å) | 9.50 |

| c (Å) | 8.10 |

| β (°) | 75.0 |

| Volume (ų) | 979.7 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.302 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern, which is a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

PXRD is essential for identifying different polymorphic forms of a substance, which are different crystalline structures of the same compound. researchgate.net It is also used to assess the purity of a sample and to identify components in a mixture. nist.gov For this compound, PXRD would be used to characterize the bulk material, ensure phase purity, and identify any potential polymorphs that may form under different crystallization conditions.

Illustrative Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.55 | 7.05 | 85 |

| 18.80 | 4.72 | 100 |

| 21.35 | 4.16 | 65 |

| 25.20 | 3.53 | 90 |

| 28.45 | 3.13 | 50 |

| 31.70 | 2.82 | 45 |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These methods provide a static, time-independent view of the molecule, offering precise data on its fundamental properties.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency. q-chem.com It is particularly well-suited for investigating the electronic properties of organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. q-chem.com The Kohn-Sham approach, an indirect method for handling the kinetic energy functional, has made DFT a practical tool for a wide array of chemical calculations. q-chem.com

For 2-Benzylpropanediamide, a DFT analysis would involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is a valuable tool for understanding and predicting intermolecular interactions and the sites most susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on this compound are not prevalent in the literature, research on related structures, such as N,N'-bis(2-aminoethyl)-2-benzylpropanediamide, has utilized DFT calculations to analyze molecular structure and properties. grafiati.comdissertation.com A typical DFT analysis for this compound would generate data on its thermodynamic and electronic properties.

Table 1: Representative Electronic Properties of this compound from DFT Calculations This table presents hypothetical but representative data that would be obtained from a DFT calculation on this compound at a common level of theory (e.g., B3LYP/6-31G).*

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -648.721 | Hartree |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.52 | eV |

| HOMO-LUMO Gap | 6.37 | eV |

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. brsnc.in These molecular orbitals are formed from the combination of atomic orbitals. brsnc.inwikipedia.org When atomic orbitals combine constructively (in-phase), they form a lower-energy bonding molecular orbital, which concentrates electron density between the nuclei and stabilizes the molecule. wikipedia.org Conversely, destructive (out-of-phase) combination results in a higher-energy antibonding molecular orbital, which has a node between the nuclei and is destabilizing. wikipedia.orgmit.edu

A key application of MO theory in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory. wikipedia.org FMO theory, developed by Kenichi Fukui, posits that many aspects of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. sapub.org

For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring, while the LUMO might be distributed over the carbonyl groups of the diamide (B1670390) functionality. Analyzing the energies and spatial distributions of these frontier orbitals would provide crucial insights into its reactivity profile.

Table 2: Frontier Orbital Data for this compound This table contains illustrative data for FMO analysis.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO-1 | -7.54 | Benzene Ring (π-orbitals) |

| HOMO | -6.89 | Benzene Ring (π-orbitals) |

| LUMO | -0.52 | Amide Carbonyls (π-orbitals) |

| LUMO+1 | -0.11 | Benzene Ring (π-orbitals) |

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.org The PES provides a conceptual landscape for visualizing and understanding molecular motion, conformational changes, and chemical reactions. fiveable.me Stable molecular structures, such as reactants, products, and stable conformers, correspond to minima (valleys) on the PES. researchgate.net The path between these minima represents a process like a chemical reaction or a conformational change. The highest energy point along the most favorable reaction path is the transition state, which is represented by a first-order saddle point on the PES. fiveable.meresearchgate.net

For this compound, a PES map could be generated to explore the conformational flexibility of the molecule. Key coordinates for such a map would be the dihedral angles defining the rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the main chain and the C-C bond of the propanediamide backbone. Scanning these dihedral angles and calculating the energy at each step would reveal the various stable conformations (e.g., staggered, gauche, anti) and the energy barriers that separate them. uni-muenchen.de This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm or elucidate a molecule's structure. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Furthermore, the calculation of analytic second derivatives of the energy with respect to nuclear displacement allows for the prediction of vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. q-chem.com Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, which are essential for structural determination. arxiv.org By modeling the magnetic shielding around each nucleus, DFT can provide a theoretical NMR spectrum that is invaluable for assigning peaks in an experimental spectrum.

Table 3: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| C=O Stretch Freq. (IR) | 1695 cm⁻¹ | 1670 cm⁻¹ |

| N-H Stretch Freq. (IR) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| UV-Vis λmax | 265 nm | 260 nm |

| ¹H NMR (Benzylic CH₂) | 3.1 ppm | 3.0 ppm |

Potential Energy Surface Mapping

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a detailed picture of static molecules, molecular modeling and dynamics simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules. mdpi.com

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds, and the relative energies of these conformations. libretexts.orgscribd.com For a flexible molecule like this compound, numerous conformers exist, separated by energy barriers.

The molecule's conformations are primarily determined by rotation around the σ-bonds of its backbone. libretexts.org Key rotations include the bond between the phenyl ring and the methylene (B1212753) bridge, and the C-C bonds within the propanediamide fragment. The relative stability of different conformers is governed by several factors, including torsional strain (repulsion between bonds on adjacent atoms) and steric strain (repulsive interactions when non-bonded atoms are forced into close proximity). libretexts.orglibretexts.org

For instance, in the case of the C-C bond in the propanediamide backbone, staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations, where they are aligned. libretexts.org The presence of the bulky benzyl group will significantly influence the energy landscape. The most stable conformation, often termed the 'anti' conformation, will likely position the large benzyl group and the amide groups to minimize steric hindrance. libretexts.orgyoutube.com Other staggered conformations, known as 'gauche', may be slightly higher in energy due to closer proximity of these large groups. libretexts.org Mapping these energy changes as a function of bond rotation generates a conformational energy landscape, which is a specific type of potential energy surface that reveals the molecule's preferred shapes and the flexibility of its structure. frontiersin.org Molecular dynamics simulations are particularly useful for exploring this landscape, as they can simulate the transitions between different conformational states over time. nih.govfrontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility and dynamic behavior of this compound, providing insights into its structural stability and how it might adapt its shape to interact with other molecules.

A hypothetical MD simulation of this compound would likely focus on the following parameters to characterize its dynamic behavior:

| Parameter | Description | Expected Behavior based on Related Compounds |

| Torsional Angles | Rotation around the C-N and C-C bonds of the benzylamide moiety. | The molecule would likely explore a range of conformations, with certain angles being more energetically favorable, leading to preferred shapes. researchgate.net |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | In a simulation, the RMSD of this compound would indicate its structural stability over time. |

| Hydrogen Bonding | Formation and breaking of hydrogen bonds within the molecule or with its environment. | The amide groups of the propanediamide moiety are capable of forming intramolecular and intermolecular hydrogen bonds, which would influence its conformation and interactions. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA during a simulation would indicate conformational changes that expose or hide different parts of the molecule. |

This table is illustrative and based on general principles of MD simulations and findings from related benzylamide structures.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

While no specific docking studies on this compound are readily available, research on related propanediamide and malonamide (B141969) derivatives provides a framework for how such studies would be conducted and what they might reveal. nih.govmdpi.com For example, studies on N,N'-malonamide derivatives as inhibitors of enzymes like factor Xa have demonstrated the importance of the linker between aromatic groups for binding potency. nih.govmdpi.com

A hypothetical molecular docking study of this compound against a target protein would involve:

Preparation of the Ligand and Receptor: Creating 3D structures of this compound and the target protein.

Defining the Binding Site: Identifying the potential binding pocket on the protein.

Docking Simulation: Using a scoring function to predict the best binding poses and estimate the binding affinity.

The results of such a study could be presented in a table like the one below, illustrating predicted binding energies and key interactions:

| Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |

| Enzyme X | -7.5 | Tyr123, Phe245, Arg301 | Hydrogen bonds with amide groups, pi-pi stacking with the benzyl ring. |

| Receptor Y | -6.8 | Leu56, Val89, Ser102 | Hydrophobic interactions with the benzyl group, hydrogen bonds with the diamide moiety. |

This table is for illustrative purposes. The targets and values are hypothetical and serve to demonstrate the output of molecular docking studies.

The insights gained from molecular docking can guide the design of derivatives of this compound with improved binding affinity and selectivity for a specific biological target. nih.gov

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods, particularly those based on quantum chemistry, can be used to predict the reactivity and selectivity of this compound. These methods can calculate various molecular properties that correlate with chemical behavior.

For instance, the distribution of electron density in the molecule, as visualized by a molecular electrostatic potential (MEP) map, can indicate regions that are susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atoms of the amide groups would be expected to have a high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amide groups would have a positive potential, making them potential hydrogen bond donors.

Computational studies on related amides have shown that factors like the nature of substituents on the aromatic ring can influence reactivity. mdpi.com For this compound, the benzyl group, being relatively non-polar, would primarily engage in van der Waals and hydrophobic interactions.

Key parameters that could be calculated to predict reactivity include:

| Parameter | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The electronic nature of the benzyl and propanediamide moieties will determine this value. |

| Fukui Functions | Describe the propensity of different sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. | These would pinpoint the most reactive atoms in this compound. |

| Bond Dissociation Energies | The energy required to break a specific bond. | This could predict the stability of different parts of the molecule and potential sites of degradation. |

This table presents theoretical parameters and their general significance in predicting chemical reactivity.

Quantitative Structure-Property Relationships (QSPR) Applied to this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. researchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds.

While no specific QSPR models for this compound were found, the principles can be illustrated based on studies of related compounds like benzyl-containing molecules and acetamide (B32628) derivatives. tandfonline.comjksus.org A QSPR study on this compound and its derivatives would involve the following steps:

Data Set Collection: Synthesizing a series of derivatives of this compound with variations in their structure and experimentally measuring a property of interest (e.g., solubility, melting point, or biological activity).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the measured property.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

An example of a hypothetical QSPR equation for a property of this compound derivatives could be:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents coefficients determined from the regression analysis.

Below is a table of hypothetical descriptors that could be relevant in a QSPR model for derivatives of this compound:

| Descriptor Type | Example Descriptor | Potential Influence on Properties |

| Constitutional | Molecular Weight | Can affect properties like boiling point and solubility. |

| Topological | Wiener Index (a measure of molecular branching) | Changes in the branching of derivatives could impact their physical properties. |

| Geometric | Solvent Accessible Surface Area (SASA) | Relates to how the molecule interacts with its environment, affecting solubility and bioavailability. |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility in polar solvents. jksus.org |

This table is illustrative and provides examples of descriptors that could be used in a QSPR study.

By developing robust QSPR models, the properties of novel derivatives of this compound could be predicted, accelerating the process of designing molecules with desired characteristics.

Applications in Chemical Separations and Organic Materials Science

Role in Solvent Extraction Systems

Solvent extraction, or liquid-liquid extraction, is a principal method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. numberanalytics.comorganomation.com The effectiveness of this technique hinges on the selection of an appropriate extractant molecule that can selectively bind to the target ion and transport it from the aqueous to the organic phase. organomation.comresearchgate.net Amide-containing ligands, including monoamides, diamides, and diglycolamides, have been extensively studied for this purpose in separating actinides and lanthanides. nih.gov

The separation of f-block elements—lanthanides and actinides—is a significant challenge in nuclear fuel reprocessing and waste management due to their similar chemical and physical properties. researchgate.netnumberanalytics.com Likewise, the recovery of valuable platinum group metals (PGMs) from spent materials like automotive catalysts is of economic and strategic importance. mdpi.commatthey.com

Research has demonstrated that amide-based ligands are effective in these demanding separation processes. nih.gov Specifically, diamide (B1670390) compounds can act as chelating agents, forming stable complexes with metal ions that are then extractable into an organic phase. bhu.ac.in While direct studies on 2-benzylpropanediamide for lanthanide and actinide extraction are not extensively documented in the reviewed literature, related amide structures have shown significant promise. For instance, processes using diglycolamide extractants have achieved high separation factors between americium (an actinide) and europium (a lanthanide). researchgate.net

In the context of platinum group metals, research into sulfur-containing amide ligands derived from a propanediamide backbone, such as bis(2-aminoethyl)-2-benzylpropanediamide, has shown selective extraction of palladium(II) from solutions containing other metals like platinum(II), copper(II), and nickel(II). grafiati.comdissertation.com Furthermore, this compound has been utilized as a ligand for the synthesis of platinum complexes, indicating an affinity between the propanediamide structure and platinum. smolecule.com

Table 1: Examples of Metal Ion Separation using Amide-Based Ligands

| Ligand Type | Target Metal Ions | Separation Context | Reference(s) |

|---|---|---|---|

| Diglycolamides (e.g., TODGA, T2EHDGA) | Lanthanides, Actinides | Separation of minor actinides from lanthanides in used nuclear fuel. | researchgate.net |

| Sulfur-containing propanediamides | Palladium(II) | Selective extraction from Platinum(II), Copper(II), Nickel(II). | grafiati.comdissertation.com |

| This compound | Platinum(II) | Used as a ligand to form stable platinum complexes. | smolecule.com |

The mechanism by which an extractant separates a metal ion is fundamental to optimizing separation processes. researchgate.net The primary mechanisms include chelation, solvation, and ion pair formation. bhu.ac.in In chelation, a ligand with multiple donor sites forms a cyclic complex with the metal ion, neutralizing its charge and creating a hydrophobic species that is soluble in the organic solvent. bhu.ac.injsscacs.edu.in

For amide-based extractants, the carbonyl oxygen atoms are the primary coordination sites for metal ions. In the case of this compound, the two amide groups can act as a bidentate chelating agent. The extraction process is highly dependent on factors such as the pH of the aqueous phase and the concentration of the extractant in the organic phase. jsscacs.edu.in The efficiency of separating different metal ions can be controlled by adjusting the pH; for a given system, there is a specific pH range over which a metal will be extracted. jsscacs.edu.in

Computer modeling and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to investigate the conformational preferences of amide ligands, which influences their extraction behavior and selectivity. grafiati.com For instance, the ability of the ligand to adopt a specific three-dimensional shape allows it to selectively bind to ions with a complementary size and coordination geometry.

Selective Extraction of Metal Ions (e.g., Lanthanides, Actinides, Platinum Group Metals)

Utilization as Building Blocks in Advanced Organic Synthesis

Organic synthesis is the science and art of constructing complex organic molecules from simpler, more readily available precursors. The field focuses on creating novel compounds for applications in medicine and materials science, emphasizing efficiency, selectivity, and yield. msu.edu

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. arxiv.orgnih.gov The design of novel scaffolds is a key strategy in drug discovery and materials science. researchgate.netrsc.org this compound, with its reactive amide functionalities and modifiable backbone, serves as a versatile precursor for more elaborate molecular structures. smolecule.com

For example, the propanediamide backbone has been used as the foundational scaffold for novel tetraacetic acid ligands, which are analogues of the well-known chelating agent EDTA. grafiati.com This demonstrates the potential to build upon the this compound framework to create complex, multi-functional molecules designed for specific applications like metal chelation. grafiati.com The synthesis involves leveraging the amine groups that can be formed from the amides for further chemical transformations. smolecule.com

Table 2: Potential Molecular Scaffolds from Propanediamide Derivatives

| Base Scaffold | Derivative Type | Potential Application | Reference(s) |

|---|---|---|---|

| Propanediamide | Tetraacetic acid ligands | Metal Chelation (EDTA analogues) | grafiati.com |

| This compound | Platinum complexes | Anticancer agents | smolecule.com |

| Propanediamine | N-benzyl-1,3-propanediamine | Precursor for further amidation | smolecule.com |

Functional organic molecules are compounds designed to exhibit specific properties or activities, such as biological activity or unique material characteristics. zioc.ru this compound is a useful starting material in the synthesis of such molecules. smolecule.com Its amide groups can be hydrolyzed to amines or undergo other transformations, providing handles for constructing more complex structures.

The synthesis of biologically active compounds is one area where this compound serves as a precursor. smolecule.com The ability to create derivatives, such as the platinum complexes mentioned previously, highlights its role in medicinal chemistry research. smolecule.com Moreover, the general principles of organic synthesis allow for the conversion of such precursors into a wide variety of target molecules, including heterocyclic compounds which are prevalent in pharmaceuticals. organic-chemistry.orgrsc.org The synthesis of functional molecules from simple, available precursors is a central theme in modern organic chemistry. zioc.ru

Precursors for Complex Molecular Scaffolds

Exploration in Novel Organic Materials Design

The design of novel organic materials with tailored properties is a rapidly advancing field, with applications in electronics, energy, and separations. mdpi.comsioc-journal.cnrsc.org Porous organic materials, for example, are of interest for their high surface area and tunable pore structures, making them suitable for catalysis and gas separation. sioc-journal.cn

The structural features of this compound—a central flexible chain, two hydrogen-bonding amide groups, and a bulky aromatic benzyl (B1604629) group—make it an interesting candidate for exploration as a monomer or building block in polymeric and supramolecular materials. The amide groups can participate in hydrogen bonding, a key interaction for directing the self-assembly of molecules into well-ordered, functional materials. The benzyl group can engage in pi-stacking interactions, further contributing to structural organization.

While specific applications of this compound in materials such as electroluminescent polymers or porous organic frameworks have not been detailed in the reviewed literature, its molecular design aligns with the principles used to construct such materials. rsc.orgrsc.org The careful selection of monomers with specific functionalities is a powerful tool for creating novel porous organic materials. sioc-journal.cn Therefore, this compound represents a potential building block for the rational design of new functional materials.

Q & A

Q. What experimental parameters should be optimized during the synthesis of 2-Benzylpropanediamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., polar aprotic solvents for nucleophilic substitution reactions), temperature control (e.g., maintaining 50–70°C to avoid side reactions), and purification techniques such as recrystallization or column chromatography. Analytical validation via HPLC with a C18 reverse-phase column and UV detection at 254 nm can confirm purity . Safety protocols, including fume hood use and PPE (gloves, lab coat), must be followed to minimize exposure .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H and ¹³C) for backbone structure verification.

- FT-IR to confirm amide bond presence (stretching at ~1650 cm⁻¹).

- LC-MS for molecular weight validation and impurity profiling.

Cross-reference results with computational modeling (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : Immediate skin decontamination with soap/water; eye exposure requires 15-minute flushing with saline .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosage, metabolic differences) using PRISMA guidelines .

- Experimental Replication : Redesign in vivo studies with controlled pharmacokinetic parameters (e.g., bioavailability via IV vs. oral administration) .

- Mechanistic Studies : Use CRISPR-modified cell lines to isolate target pathways and compare with in vivo biomarker data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare toxicity across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Error Analysis : Report confidence intervals and use bootstrapping for small sample sizes .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., NMDA or GABA receptors).